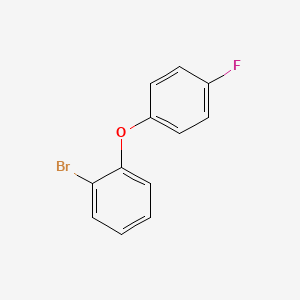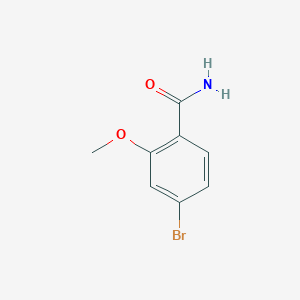
4-Bromo-2-methoxybenzamide
Descripción general
Descripción
4-Bromo-2-methoxybenzamide is a chemical compound with the linear formula C8H8BrNO2 . It has a molecular weight of 230.06 .
Synthesis Analysis
A new synthesis of 4-bromo-2-methoxybenzaldehyde, which is a precursor to 4-Bromo-2-methoxybenzamide, has been reported . The process starts from 1,4 dibromo 2-fluorobenzene. First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C. After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate. Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methoxybenzamide can be represented by the InChI code: 1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) .Physical And Chemical Properties Analysis
4-Bromo-2-methoxybenzamide is a powder with a melting point of 138-139°C .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Bromo-2-methoxybenzamide: is a valuable building block in organic synthesis. Its bromo and amide functional groups make it a versatile intermediate for constructing complex molecules. It can undergo various chemical reactions, including Suzuki coupling, which is used to form carbon-carbon bonds, essential in synthesizing pharmaceuticals, agrochemicals, and organic materials .
Nonlinear Optical Materials
Research indicates that related compounds, such as 4-bromo-2-methylbenzonitrile, have been studied for their nonlinear optical properties . By extension, 4-Bromo-2-methoxybenzamide could be explored for its potential in developing organic nonlinear optical materials, which are crucial for applications like optical switching, modulation, and telecommunication systems.
Antibacterial Agents
Benzamide derivatives have shown promising antibacterial activity. The structural framework of 4-Bromo-2-methoxybenzamide could be modified to enhance its efficacy against various bacterial strains, making it a potential candidate for developing new antibacterial agents .
Antioxidant Properties
The benzamide moiety is known to exhibit antioxidant properties. Therefore, 4-Bromo-2-methoxybenzamide could be utilized in research focused on combating oxidative stress-related diseases by scavenging free radicals and chelating metal ions .
Drug Discovery
As a benzamide derivative, 4-Bromo-2-methoxybenzamide can be a precursor in the synthesis of various drugs. Its molecular structure allows for modifications that can lead to the development of novel therapeutic agents with potential applications in treating diseases like cancer, hypercholesterolemia, and inflammation .
Material Science
In material science, 4-Bromo-2-methoxybenzamide can be used to create polymers and coatings with specific properties. Its ability to participate in polymerization reactions can lead to materials with unique thermal, electrical, or mechanical properties, useful in electronics, packaging, and biomedical devices .
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYKCTGCJDBWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594034 | |
| Record name | 4-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxybenzamide | |
CAS RN |
812667-44-0 | |
| Record name | 4-Bromo-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)

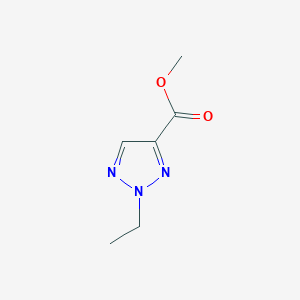
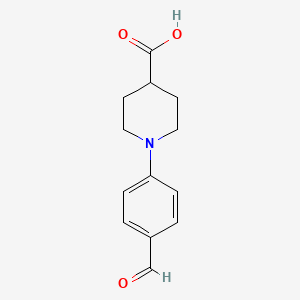



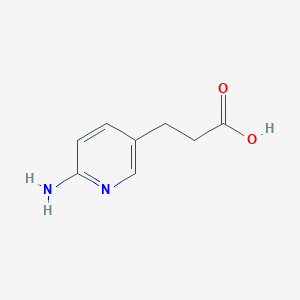
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)
